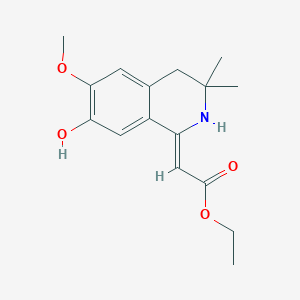![molecular formula C24H22BrClN4O3 B11081465 (2-Bromophenyl)(4-{3-[(4-chlorobenzyl)amino]-4-nitrophenyl}piperazin-1-yl)methanone](/img/structure/B11081465.png)
(2-Bromophenyl)(4-{3-[(4-chlorobenzyl)amino]-4-nitrophenyl}piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-BROMOPHENYL)(4-{3-[(4-CHLOROBENZYL)AMINO]-4-NITROPHENYL}PIPERAZINO)METHANONE is a complex organic compound that features a combination of bromophenyl, chlorobenzyl, nitrophenyl, and piperazino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-BROMOPHENYL)(4-{3-[(4-CHLOROBENZYL)AMINO]-4-NITROPHENYL}PIPERAZINO)METHANONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-bromophenyl with 4-chlorobenzylamine under controlled conditions to form an intermediate product. This intermediate is then reacted with 4-nitrophenylpiperazine in the presence of a suitable catalyst to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve the use of high-pressure reactors and advanced purification techniques to ensure high yield and purity. The process typically includes steps such as solvent extraction, recrystallization, and chromatography to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2-BROMOPHENYL)(4-{3-[(4-CHLOROBENZYL)AMINO]-4-NITROPHENYL}PIPERAZINO)METHANONE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The bromophenyl and chlorobenzyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group yields nitro derivatives, while reduction results in amino derivatives.
Scientific Research Applications
(2-BROMOPHENYL)(4-{3-[(4-CHLOROBENZYL)AMINO]-4-NITROPHENYL}PIPERAZINO)METHANONE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2-BROMOPHENYL)(4-{3-[(4-CHLOROBENZYL)AMINO]-4-NITROPHENYL}PIPERAZINO)METHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dibromobenzophenone: Another brominated aromatic compound with similar structural features.
4,4’-Dichlorobenzophenone: A chlorinated analog with comparable reactivity.
4,4’-Difluorobenzophenone: A fluorinated derivative with distinct electronic properties.
Uniqueness
(2-BROMOPHENYL)(4-{3-[(4-CHLOROBENZYL)AMINO]-4-NITROPHENYL}PIPERAZINO)METHANONE is unique due to its combination of bromophenyl, chlorobenzyl, nitrophenyl, and piperazino groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H22BrClN4O3 |
|---|---|
Molecular Weight |
529.8 g/mol |
IUPAC Name |
(2-bromophenyl)-[4-[3-[(4-chlorophenyl)methylamino]-4-nitrophenyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C24H22BrClN4O3/c25-21-4-2-1-3-20(21)24(31)29-13-11-28(12-14-29)19-9-10-23(30(32)33)22(15-19)27-16-17-5-7-18(26)8-6-17/h1-10,15,27H,11-14,16H2 |
InChI Key |
BRLDXUXNLVCLNP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CC=C(C=C3)Cl)C(=O)C4=CC=CC=C4Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide, N-[4-(chlorodifluoromethoxy)phenyl]-2-(2-cyanophenoxy)-](/img/structure/B11081384.png)
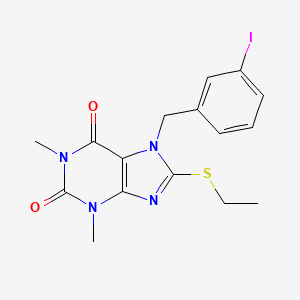
![3-[({(2Z)-2-[(3,4-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoic acid](/img/structure/B11081397.png)
![N-[3-(4-methoxyphenyl)-4-oxo-5-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-2-thioxoimidazolidin-1-yl]pyridine-3-carboxamide](/img/structure/B11081400.png)
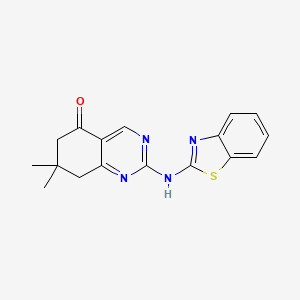
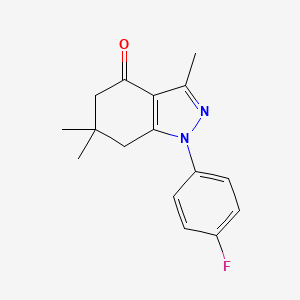
![3-(4-methylphenyl)-11-[4-(methylsulfanyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11081415.png)

![6-(2-methyl-1H-benzimidazol-1-yl)-3-(pentafluoroethyl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B11081425.png)
![3-(4-bromophenyl)-1-ethyl-4a,10b-dihydro-2H-chromeno[3,4-c]pyridine-2,4,5(1H,3H)-trione](/img/structure/B11081428.png)
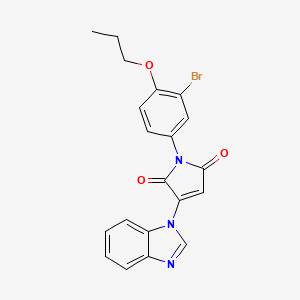
![2-[(1-benzyl-1H-tetrazol-5-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B11081453.png)
![1,3,4-triphenyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B11081454.png)
